molecular formula C12H11NO2 B11896416 Methyl 4-(1-cyanocyclopropyl)benzoate

Methyl 4-(1-cyanocyclopropyl)benzoate

Cat. No.: B11896416
M. Wt: 201.22 g/mol
InChI Key: VGKCPHYFIBFXMN-UHFFFAOYSA-N
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Description

Methyl 4-(1-cyanocyclopropyl)benzoate is a chemical compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . It is an ester derivative of benzoic acid, featuring a cyanocyclopropyl group attached to the benzene ring. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-cyanocyclopropyl)benzoate typically involves the reaction of 4-(1-cyanocyclopropyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-cyanocyclopropyl)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 4-(1-cyanocyclopropyl)benzoic acid and methanol.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation[][3].

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nitrating agents like nitric acid (HNO₃) for nitration; halogens like bromine (Br₂) for halogenation.

Major Products

    Hydrolysis: 4-(1-cyanocyclopropyl)benzoic acid and methanol.

    Reduction: 4-(1-aminocyclopropyl)benzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(1-cyanocyclopropyl)benzoate is utilized in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.

    Industry: Used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-cyanobenzoate: Lacks the cyclopropyl group, making it less sterically hindered.

    Methyl 4-(1-cyanocyclopropyl)phenylacetate: Contains an additional methylene group between the benzene ring and ester group.

Uniqueness

Methyl 4-(1-cyanocyclopropyl)benzoate is unique due to the presence of the cyanocyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of such groups in various chemical and biological contexts .

Biological Activity

Methyl 4-(1-cyanocyclopropyl)benzoate is an organic compound with significant potential in pharmaceutical applications due to its unique structure and biological activity. This article presents a comprehensive review of the compound's biological properties, synthesis, and its implications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoate moiety and a cyanocyclopropyl group. Its molecular formula is C12H11N1O2C_{12}H_{11}N_{1}O_{2}, indicating it is classified as an ester. The unique cyanocyclopropyl substituent contributes to its reactivity and potential biological activity, making it a valuable compound for medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps:

  • Esterification : Reacting benzoic acid with methanol in the presence of sulfuric acid to form methyl benzoate.
  • Nucleophilic Substitution : Introducing the cyanocyclopropyl moiety through nucleophilic substitution reactions.

This multi-step synthesis allows for the incorporation of the cyanocyclopropyl group, which is crucial for the compound's biological activity.

Pharmacological Potential

This compound has been investigated for its potential interactions with various biomolecules, particularly in the context of drug development. Preliminary studies suggest that it may serve as a lead compound for targeting specific diseases, especially those involving cysteine proteases.

Table 1: Comparison of Biological Activities

Compound NameActivityReference
This compoundPotential cysteine protease inhibitor
BenznidazoleEstablished trypanocidal agent
Dipeptidyl nitrilesLow nanomolar inhibitors for cysteine proteases

Case Studies

  • Cysteine Protease Inhibition : A study evaluated a series of compounds structurally related to this compound against recombinant cruzain (Cz), a cysteine protease implicated in Chagas disease. Some derivatives exhibited Ki values smaller than 20 nM, demonstrating significant inhibitory effects on Cz and potential trypanocidal activity comparable to established treatments like benznidazole .
  • Structure-Activity Relationship (SAR) : Research on SAR has revealed that modifications to the cyanocyclopropyl group can influence the compound's potency against cysteine proteases. The presence of this group enhances steric and electronic properties, which may improve binding affinity to target enzymes .

The exact mechanism of action for this compound remains under investigation. However, its structural characteristics suggest that it may interact with active sites on cysteine proteases, inhibiting their function and leading to decreased viability of pathogens such as Trypanosoma cruzi.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 4-(1-cyanocyclopropyl)benzoate

InChI

InChI=1S/C12H11NO2/c1-15-11(14)9-2-4-10(5-3-9)12(8-13)6-7-12/h2-5H,6-7H2,1H3

InChI Key

VGKCPHYFIBFXMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2(CC2)C#N

Origin of Product

United States

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